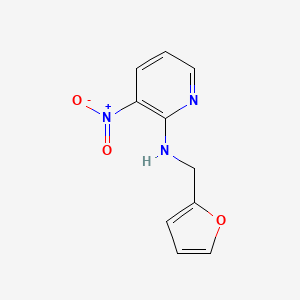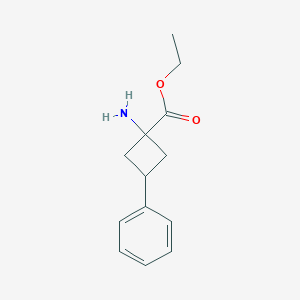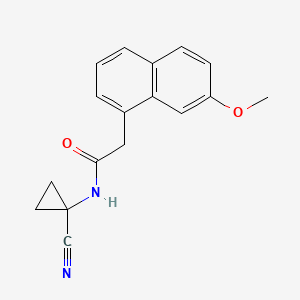
N-(2-furylmethyl)-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-furylmethyl)-3-nitropyridin-2-amine is a nitrogen-containing heterocyclic molecule that is derived from the fusion of a pyridine and a furan ring. The molecule is of interest due to its potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its properties and synthesis.
Synthesis Analysis
The synthesis of related furan derivatives has been explored in the literature. For instance, the synthesis of 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride, followed by various electrophilic substitution reactions . Similarly, the preparation of 3-(5-nitro-2-furyl) acrylamides is achieved through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines . These methods suggest that the synthesis of N-(2-furylmethyl)-3-nitropyridin-2-amine could potentially involve similar condensation and substitution steps.
Molecular Structure Analysis
The molecular structure of N-(2-furylmethyl)-3-nitropyridin-2-amine would feature a pyridine ring fused with a furan ring, with a nitro group and an amine group attached. The electrophilic substitution reactions mentioned in the synthesis of related compounds indicate that the furan ring is susceptible to electrophilic attack, particularly at the 5-position . This reactivity could be relevant for further functionalization of the N-(2-furylmethyl)-3-nitropyridin-2-amine molecule.
Chemical Reactions Analysis
The chemical reactivity of furan derivatives is highlighted by their ability to undergo various electrophilic substitution reactions. For example, the 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine compound reacts with nitric acid, bromine, and other electrophiles, with the electrophile entering the 5-position of the furan ring . This suggests that N-(2-furylmethyl)-3-nitropyridin-2-amine could also participate in similar reactions, potentially leading to a variety of substituted derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-furylmethyl)-3-nitropyridin-2-amine are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the solubility of 3-(5-nitro-2-furyl) acrylamides in water and their antibacterial activity are noted, with specific derivatives showing higher solubility and strong antibacterial properties . These observations may suggest that N-(2-furylmethyl)-3-nitropyridin-2-amine could also exhibit solubility in polar solvents and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Oxidative Alkylation and Nitration
A study by Avakyan et al. (2017) developed a method for oxidative S N H alkyl carbamoyl amination of 3-nitropyridine, leading to the formation of nitropyridin-2-yl ureas and their nitroso analogs, an unusual occurrence with 3-nitropyridine. This process also resulted in the synthesis of a range of N-oxides based on these compounds (Avakyan et al., 2017).
Formation of Aminals via Pummerer Rearrangement
Rakhit et al. (1979) discovered that the reaction of 2-amino-3-nitropyridine with acid chlorides, in the presence of dimethyl sulfoxide and a tertiary base like pyridine, led to the unexpected formation of the aminal N,N'-bis(3-nitro-2-pyridinylimino)methylene. This suggests a novel formation pathway via Pummerer type rearrangement (Rakhit et al., 1979).
1,3-Dipolar Cycloaddition Reactions
Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. They successfully synthesized various substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating the versatility of nitropyridyl isocyanates in such reactions (Holt & Fiksdahl, 2007).
Selective Vicarious Nucleophilic Amination
Bakke et al. (2001) conducted vicarious nucleophilic substitution reactions on various 3-nitropyridine compounds to selectively aminate them. They achieved moderate to good yields, indicating a general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001).
N-Terminal Amino Acids in Proteins Analysis
Signor et al. (1969) described a new procedure for determining N-terminal groups in peptides and proteins using fluoro-nitropyridines. This technique provides a way to estimate amino acids like proline and glycine as N-terminal residues (Signor et al., 1969).
Synthesis of N,N'-Dipyridinylamines
Patriciu et al. (2007) achieved the amination of 3-nitropyridines with aromatic amides derived from various aminopyridine derivatives, enabling easy access to 3-nitro-substituted N, N'-dipyridinylamines (Patriciu et al., 2007).
Fluorescent Probes for Metal Detection
Singh et al. (2020) designed 2-aminoethylpyridine-based fluorescent compounds that enhance fluorescence upon interaction with Fe3+ ion, demonstrating their potential as chemosensors for detecting trace Fe3+ and Hg2+ in water samples and biological systems (Singh et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)9-4-1-5-11-10(9)12-7-8-3-2-6-16-8/h1-6H,7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMRFSOYGXKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-nitropyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-3-ethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]aniline](/img/structure/B2517040.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)


![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)
![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)